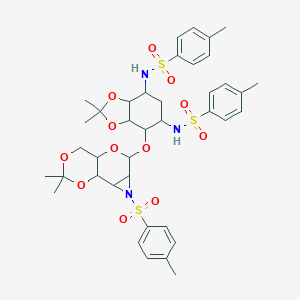
YO-Pro 3
描述
YO-Pro 3 is a fluorescent compound that is useful as a nuclear counterstain and dead cell indicator in fluorescence microscopy and flow cytometry . It is among the highest-sensitivity probes for nucleic acid detection . YO-Pro 3 gives strong and selective staining of the nucleus in cultured cells and in paraffin sections .
Molecular Structure Analysis
The molecular formula of YO-Pro 3 is C26H31I2N3O . Its average mass is 655.353 Da and its monoisotopic mass is 655.055603 Da .
Chemical Reactions Analysis
YO-Pro 3 is a fluorescent compound with an excitation peak at 613 nm and an emission peak at 629 nm . It can be excited using a 640 nm laser paired with a 660/20 nm bandpass filter .
Physical And Chemical Properties Analysis
YO-Pro 3 is a cell-impermeant dye . It has an excitation wavelength range of 612 nm and an emission of 631 nm . It is supplied as a 1 mM solution in DMSO .
科学研究应用
在自然水体和实验室培养物中的病毒计数
YO-Pro 1是YO-Pro 3的相关化合物,已经被用于表观荧光显微镜技术来估计海洋和淡水环境以及实验室培养物中病毒的丰度。这种方法涉及使用一种青菁基染料进行染色,已经显示出比透射电子显微镜提供更高的估计值和更高的精度,表明自然水体中的病毒浓度可能比以前认识到的要高(Hennes & Suttle, 1995)。
聚合酶链反应扩增DNA的分析
荧光间质染料YO-PRO-1已经应用于聚合酶链反应产生的DNA片段的分析中。这种方法涉及使用非凝胶分离缓冲液和间质染料,可以检测到具有高灵敏度和解析度的DNA片段,有可能解决小碱基对差异(McCord, McClure, & Jung, 1993)。
细胞对纳秒脉冲的反应
关于细胞对纳秒电脉冲的反应的研究已经利用YO-PRO-1来监测细胞中荧光染料的摄取。这项研究提供了关于高频率重复率如何影响诱导的生物物理变化的见解,对理解细胞膜动力学和内部生物化学具有重要意义(Steelman et al., 2016)。
P2X7受体激活评估
YO-PRO-1检测已经被开发用于定量估计P2X7受体的激活,这与各种病理条件相关。该检测基于细胞在P2X7受体通过孔形成激活后将YO-PRO-1染料结合到DNA的能力,使其成为研究化学物质或生物制剂通过激活P2X7受体的有用工具(Rat et al., 2017)。
超分辨显微镜应用
YO-PRO-1已经被用于超分辨荧光显微镜技术,特别是在DNA超分辨成像中。该论文讨论了使用YO-PRO-1进行DNA拓扑的纳米级成像,比较了不同的样品制备策略以获得最佳的空间分辨率和图像均匀性(Flors, 2010)。
定量肿瘤细胞侵袭检测
YO-PRO-1已经被用于一种新颖的定量检测方法,用于研究体外肿瘤细胞的侵袭。这种方法可以对肿瘤细胞的侵袭进行敏感、可重复和快速的定量,使其成为评估各种肿瘤细胞侵袭能力的有利工具(Gohla, Eckert, & Maurer, 1996)。
作用机制
YO-Pro 3 allows ultrasensitive fluorescence detection of double-stranded nucleic acids . These high-affinity dyes have low background and bright fluorescence when bound to nucleic acid . They are ideally suited for nuclear staining in flow cytometry and fluorescence microscopy applications in fixed cells, along with nucleic acid detection on solid supports and in electrophoresis applications .
属性
IUPAC Name |
trimethyl-[3-[4-[3-(3-methyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O.2HI/c1-27-24-14-7-8-15-25(24)30-26(27)16-9-11-21-17-19-28(18-10-20-29(2,3)4)23-13-6-5-12-22(21)23;;/h5-9,11-17,19H,10,18,20H2,1-4H3;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUXEGAYWQURQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC1=CC=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31I2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
YO-Pro 3 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does YO-PRO® 3 interact with DNA, and what are the downstream effects of this interaction?
A1: YO-PRO® 3 exhibits a high affinity for nucleic acids, particularly DNA. While its exact binding mechanism is not fully elucidated in the provided research, similar cyanine dyes are known to bind to DNA via intercalation [, ]. This intercalation between DNA base pairs leads to a significant enhancement of the dye's fluorescence. This property makes YO-PRO® 3 a valuable tool for visualizing DNA in various applications, including cell cycle analysis and apoptosis detection [, , ].
Q2: Is YO-PRO® 3 specific to DNA, or does it also stain RNA?
A2: Research indicates that while YO-PRO® 3 exhibits a strong affinity for DNA, it can also stain RNA to some extent. Studies comparing different nucleic acid stains revealed that YO-PRO® 3, under specific conditions, might exhibit some cytoplasmic and nucleolar RNA staining alongside nuclear DNA staining [, ]. This highlights the importance of careful optimization and control experiments when using YO-PRO® 3 for specific nucleic acid targeting.
Q3: How does the fluorescence of YO-PRO® 3 compare to other similar dyes like TO-PRO®-3?
A3: YO-PRO® 3 and TO-PRO®-3 are both cyanine dyes with applications in DNA staining. While both dyes show enhanced fluorescence upon binding to DNA, they possess different spectral properties. TO-PRO®-3 is excited by red light (647 nm) and emits in the far-red region, while YO-PRO® 3 is excited at lower wavelengths and emits in the red region [, ]. This difference in excitation and emission wavelengths makes them suitable for different multi-color fluorescence applications. Researchers often select the dye based on the desired excitation source and compatibility with other fluorophores in their experimental setup.
Q4: Can you elaborate on the application of YO-PRO® 3 in cell viability assays and apoptosis detection?
A4: YO-PRO® 3 is a valuable tool for studying cell death due to its ability to enter cells with compromised plasma membrane integrity, a hallmark of early apoptosis. This characteristic is attributed to its interaction with activated pannexin 1 channels, which are formed during apoptosis []. By combining YO-PRO® 3 with other fluorescent markers, such as Hoechst 33342 for nuclear morphology and Annexin V for phosphatidylserine exposure, researchers can simultaneously assess multiple parameters of cell death, allowing for a more comprehensive understanding of cell viability [, ].
Q5: Are there any known limitations or considerations when using YO-PRO® 3 in experimental settings?
A5: While YO-PRO® 3 offers advantages as a fluorescent probe, researchers should be mindful of potential limitations:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



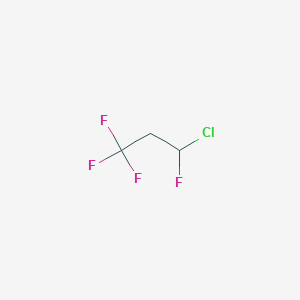
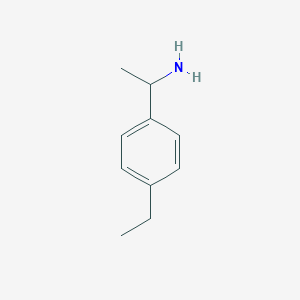
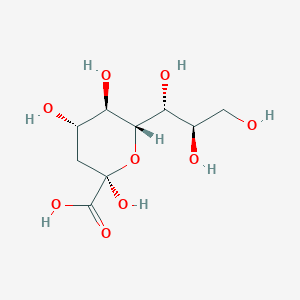



![5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione](/img/structure/B116106.png)

![(E)-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-2-methylbut-2-enamide](/img/structure/B116111.png)
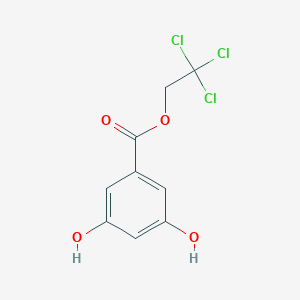
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)


